molecular formula C7H12O2 B1630319 3,5-Heptanedione CAS No. 7424-54-6

3,5-Heptanedione

Cat. No.: B1630319
CAS No.: 7424-54-6
M. Wt: 128.17 g/mol
InChI Key: DGCTVLNZTFDPDJ-UHFFFAOYSA-N
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Description

3,5-Heptanedione, also known as Dipropionylmethane, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . It is a diketone, which means it contains two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 128.1690 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Chiral Auxiliary in Synthetic Chemistry

3,5-Heptanedione has been utilized in the preparation of optically pure compounds, such as 2,6-dimethyl-3,5-heptanediol, which serves as a new chiral auxiliary. This process involves the enantiodifferentiating hydrogenation of this compound and the preferential recrystallization of the hydrogenation product. The absolute configuration of the resulting compound was determined through chemical correlation, showcasing this compound's role in synthesizing chiral molecules with specific optical activities (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

Near-Infrared Luminescent Materials

In the field of luminescent materials, this compound has been employed in designing ytterbium complexes that exhibit near-infrared (NIR) luminescence. This application is particularly relevant in biology, where NIR luminescence can be utilized for imaging and sensing. The luminescent properties of these complexes, along with their potential applications in biological detection and as luminescent probes, highlight the versatility of this compound in creating materials with specific optical properties (Fan, Yao, Li, Li, & Li, 2018).

Metalorganic Chemical Vapor Deposition

This compound also finds applications in the synthesis and characterization of volatile barium beta-diketonate polyether adducts, which are crucial for metalorganic chemical vapor deposition (MOCVD). These complexes have been studied for their potential in depositing thin films of barium fluoride, which are essential in various technological applications. The thermal stability and the solid-state structure of these complexes underline the importance of this compound in developing materials with specific electronic and optical characteristics (Gardiner, Brown, Kirlin, & Rheingold, 1991).

Proton Transfer Kinetics

In the realm of chemical kinetics, this compound has been studied for its role in the reversible deprotonation reactions with amines. The research delves into the intrinsic rate constants, pKa values, and the effects of steric crowding on these reactions. These studies provide insight into the fundamental chemical properties and reactivity of this compound, contributing to a deeper understanding of its behavior in various chemical environments (Bernasconi, Ohlberg, & Stronach, 1991).

Safety and Hazards

3,5-Heptanedione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCTVLNZTFDPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064669
Record name 3,5-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-54-6
Record name 3,5-Heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-54-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Heptanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptanedione
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Heptanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.231
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Record name 3,5-HEPTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3B558E3VY
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Synthesis routes and methods I

Procedure details

4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione [I; Ar is 2-Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
Name
4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione
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2-Cl-4-CH3OC6H3
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Synthesis routes and methods II

Procedure details

4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione [I; Ar is 2Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
Name
4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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